molecular formula C16H15NO4 B586681 (+/-)-Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate CAS No. 1391051-90-3

(+/-)-Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate

Cat. No. B586681
CAS RN: 1391051-90-3
M. Wt: 285.299
InChI Key: BVOPXASBFYEPRL-UHFFFAOYSA-N
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Description

(+/-)-Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate, also known as MBHC, is a chemical compound that has been widely used in scientific research. It is a pyrrolizidine alkaloid derivative that exhibits a range of biological activities.

Scientific Research Applications

Medicine

“rac 1-Hydroxy Ketorolac Methyl Ester” is used in the medical field for research purposes . However, specific applications in medicine are not readily available in the search results.

Biochemistry

In the field of biochemistry, this compound is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.

Pharmacology

In pharmacology, “rac 1-Hydroxy Ketorolac Methyl Ester” is used for research purposes . However, specific applications in pharmacology are not readily available in the search results.

Proteomics

This compound is used in proteomics, a branch of molecular biology that studies proteins on a large scale . It is used as a biochemical for proteomics research .

Molecular Biology

In molecular biology, this compound is used for research purposes . However, specific applications in molecular biology are not readily available in the search results.

Chemical Synthesis

In the field of chemical synthesis, this compound is used for research purposes . However, specific applications in chemical synthesis are not readily available in the search results.

Analytical Chemistry

In analytical chemistry, this compound is used for research purposes . However, specific applications in analytical chemistry are not readily available in the search results.

Environmental Science

In environmental science, this compound is used for research purposes . However, specific applications in environmental science are not readily available in the search results.

Mechanism of Action

properties

IUPAC Name

methyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOPXASBFYEPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate

CAS RN

1391051-90-3
Record name Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 5-BENZOYL-1-HYDROXY2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKM815OHAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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